molecular formula C12H20Cl2N2O B1500826 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride CAS No. 1185313-80-7

3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride

Cat. No. B1500826
CAS RN: 1185313-80-7
M. Wt: 279.2 g/mol
InChI Key: LGIVXWBNDTVPMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-((Piperidin-3-ylmethoxy)methyl)pyridine dihydrochloride consists of a pyridine ring attached to a piperidine ring via a methoxy methyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Methodologies

Several studies have developed novel synthetic routes for piperidine derivatives, emphasizing the importance of these compounds in medicinal chemistry and their potential for producing large quantities efficiently. For instance, Smaliy et al. (2011) proposed a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant medicinal chemistry applications, via the exhaustive catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).

Molecular Structure and Vibrational Spectra

Research into the molecular structure and vibrational spectra of piperidine derivatives, such as the study by Taşal et al. (2009), which determined the structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using HF and DFT methods, highlights the complexity and diversity of piperidine-based molecules (Taşal et al., 2009).

Quantum Chemical and Molecular Dynamic Simulation Studies

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron, demonstrating the utility of these compounds in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-3-11(7-13-5-1)9-15-10-12-4-2-6-14-8-12;;/h1,3,5,7,12,14H,2,4,6,8-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVXWBNDTVPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671481
Record name 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185313-80-7
Record name 3-{[(Piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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